Methyl Position Effect: 7‑Methyl vs. 6‑Methyl Substitution in Gastroprotective 4‑Oxo‑Pyrido[1,2‑a]pyrimidine‑3‑carboxamides
In the acidified ethanol‑induced gastric mucosal lesion model in rats, the 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carboxamide containing a 6‑methyl group and an N‑cyclopentyl carboxamide (the most active compound reported in the series) exhibited an ED50 of approximately 7.5 mg/kg p.o. [1]. Analogs bearing the methyl group at position 7 showed a 3‑ to 4‑fold rightward shift in potency, with ED50 values in the range of 22–30 mg/kg [1]. CAS 877649‑22‑4, which is a 7‑methyl regioisomer, positions its methyl substituent at the 7‑position, distinguishing it from the higher‑potency 6‑methyl congener while retaining the unsaturated 4‑oxo core; no direct ED50 data for CAS 877649‑22‑4 have been published, but the class‑level SAR indicates that the 7‑methyl isomer can achieve >50% lesion inhibition at 25 mg/kg [1].
| Evidence Dimension | Gastroprotective potency (ED50, rat acidified ethanol model) |
|---|---|
| Target Compound Data | No published ED50; class‑derived estimate: ~22–30 mg/kg p.o. based on positional SAR |
| Comparator Or Baseline | 6-methyl-N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: ED50 ≈ 7.5 mg/kg p.o. |
| Quantified Difference | ~3–4‑fold lower potency predicted for the 7‑methyl isomer class |
| Conditions | Acidified ethanol‑induced gastric mucosal lesion model, oral administration in rats (Hermecz et al., 1992) |
Why This Matters
The 7‑methyl substitution distinguishes CAS 877649‑22‑4 from the most potent 6‑methyl analogs, offering a differentiated potency window that may be advantageous for applications requiring attenuated gastroprotective tone or exploring alternative target engagement.
- [1] Hermecz I, et al. Synthesis and gastroprotective activity of 4H-pyrido[1,2-a]pyrimidin-4-ones. Acta Physiol Hung. 1992;80(1-4):155-64. PMID: 1345191. View Source
